6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL
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Overview
Description
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL is a complex organic compound that features a quinoline moiety, a phenoxy group, and a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the ethenyl and phenoxy groups. The final step involves the attachment of the hexanol chain. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline or phenoxy groups.
Substitution: Various substituents can be introduced to the phenoxy or quinoline rings through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can introduce various functional groups to the phenoxy or quinoline rings .
Scientific Research Applications
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The quinoline moiety is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds share the quinoline core and have shown potential in antimicrobial research.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are structurally related and have similar applications.
Uniqueness
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142770-76-1 |
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Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[4-(2-quinolin-2-ylethenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C23H25NO2/c25-17-5-1-2-6-18-26-22-15-10-19(11-16-22)9-13-21-14-12-20-7-3-4-8-23(20)24-21/h3-4,7-16,25H,1-2,5-6,17-18H2 |
InChI Key |
DCPVEHYLLXXQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)OCCCCCCO |
Origin of Product |
United States |
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